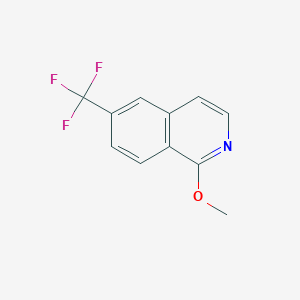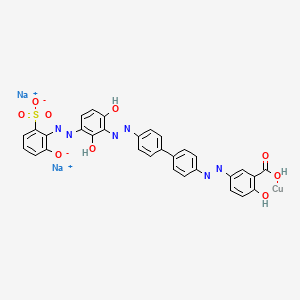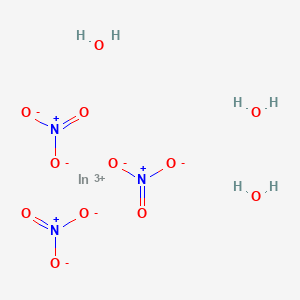
Indium(III) nitrate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium(III) nitrate trihydrate is a chemical compound with the formula In(NO₃)₃·3H₂O. It is a nitrate salt of indium that forms a white crystalline solid. This compound is known for its solubility in water and its role as an oxidizing agent. This compound is used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indium(III) nitrate trihydrate is typically synthesized by dissolving indium metal in concentrated nitric acid. The reaction proceeds as follows:
In+4HNO3→In(NO3)3+NO+2H2O
The resulting solution is then evaporated to obtain the trihydrate form of indium(III) nitrate .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process. Indium metal is dissolved in nitric acid, and the solution is carefully evaporated to yield the desired hydrate. The process is optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Indium(III) nitrate trihydrate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can participate in redox reactions.
Hydrolysis: It hydrolyzes to form indium(III) hydroxide.
Complex Formation: In the presence of excess nitrate ions, it forms the [In(NO₃)₄]⁻ ion.
Common Reagents and Conditions:
Hydrolysis: this compound reacts with water to form indium(III) hydroxide.
Reaction with Sodium Tungstate: It reacts with sodium tungstate to form various indium tungstate compounds depending on the pH.
Major Products:
Indium(III) Hydroxide: Formed through hydrolysis.
Indium Tungstate Compounds: Formed in reactions with sodium tungstate.
Aplicaciones Científicas De Investigación
Indium(III) nitrate trihydrate is utilized in various scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing indium oxide nanoparticles and other indium-based compounds.
Biology and Medicine: Indium(III) complexes have shown potential in antibacterial, antifungal, and anticancer applications.
Industry: It is used in the fabrication of semiconductor devices, such as thin film transistors.
Mecanismo De Acción
The mechanism of action of indium(III) nitrate trihydrate involves its role as an oxidizing agent. In biological applications, indium(III) complexes can interact with cellular components, leading to oxidative stress and subsequent antimicrobial or anticancer effects. The specific molecular targets and pathways depend on the type of indium complex and the biological system involved .
Comparación Con Compuestos Similares
- Gallium(III) nitrate hydrate
- Aluminum(III) nitrate nonahydrate
- Zinc nitrate hydrate
Comparison: Indium(III) nitrate trihydrate is unique due to its specific applications in semiconductor fabrication and its potential in biological research. Compared to gallium(III) nitrate hydrate, this compound is more commonly used in the synthesis of indium oxide nanoparticles. Aluminum(III) nitrate nonahydrate and zinc nitrate hydrate are also used as oxidizing agents, but they do not share the same level of application in semiconductor and biological research .
Propiedades
IUPAC Name |
indium(3+);trinitrate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/In.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDZMISZAKTZFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[In+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6InN3O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

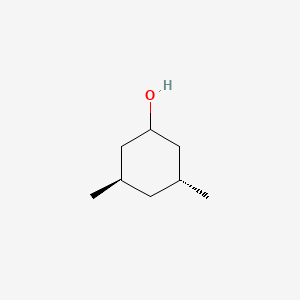
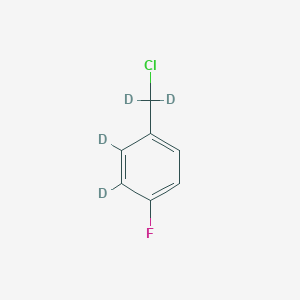
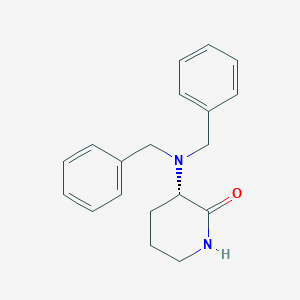
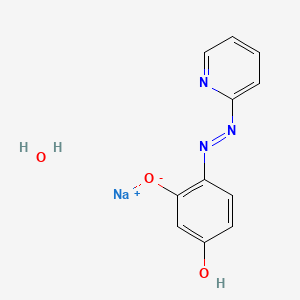
![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)

